Methyl 2-benzoyloxy-5-chloro-benzoate
Description
Methyl 2-benzoyloxy-5-chloro-benzoate is a substituted benzoate ester featuring a benzoyloxy group at position 2 and a chlorine atom at position 5 on the aromatic ring. This compound is likely synthesized via esterification of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride, followed by methylation.
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H11ClO4/c1-19-15(18)12-9-11(16)7-8-13(12)20-14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NPYHYVUJHAGVOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and properties:
Physicochemical Properties
- Lipophilicity : The benzoyloxy group in the target compound increases logP compared to hydroxyl analogs (e.g., methyl 5-chloro-2-hydroxybenzoate, logP ~2.5) . This enhances membrane permeability, making it suitable for hydrophobic matrices or drug delivery systems.
- Solubility : Hydroxyl-substituted analogs (e.g., methyl 5-chloro-2-hydroxybenzoate) exhibit higher aqueous solubility due to hydrogen bonding, whereas the benzoyloxy derivative is more soluble in organic solvents like dichloromethane .
- Thermal Stability : Ester groups (e.g., benzoyloxy) confer greater thermal stability compared to hydroxyl groups, which may degrade under acidic or oxidative conditions .
Reactivity and Functional Group Impact
- Electrophilic Substitution : The chlorine atom at position 5 directs electrophilic attacks to positions 3 and 4, while the benzoyloxy group at position 2 acts as a meta-directing deactivator. This contrasts with formyl-substituted analogs (e.g., methyl 2-chloro-5-formylbenzoate), where the electron-withdrawing aldehyde group further activates the ring for nucleophilic addition .
- Hydrolysis : The benzoyloxy ester is susceptible to alkaline hydrolysis, yielding 5-chloro-2-hydroxybenzoic acid. In contrast, methoxy or deuterated analogs (e.g., methyl 5-chloro-2-methoxy-d3-benzoate) resist hydrolysis under similar conditions .
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